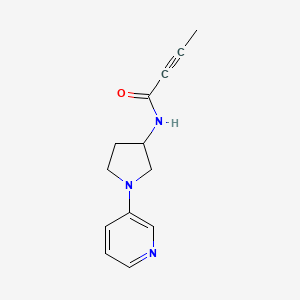![molecular formula C17H19N3O2 B2784154 4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine CAS No. 2097873-56-6](/img/structure/B2784154.png)
4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound features a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry for the development of bioactive molecules .
Preparation Methods
The synthesis of 4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common synthetic route includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studying various biochemical pathways.
Medicine: It is explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins . This interaction can modulate various biological activities, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds share a similar pyrrolidine scaffold and exhibit diverse biological activities.
Pyrrolidinone derivatives: Known for their promising pharmacological profiles.
Pyrazolopyrimidine derivatives: These compounds are also nitrogen-containing heterocycles with significant biological potential.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which distinguish it from other similar compounds.
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-10-16(19-13(2)18-12)22-15-8-9-20(11-15)17(21)14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXACZUMZYKOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2784072.png)


![3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2784075.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methylcyclopropane-1-carboxylate](/img/structure/B2784077.png)
![6-Phenyl-5-((2,4,6-triisopropylphenyl)thio)imidazo[2,1-b]thiazole](/img/structure/B2784078.png)
![N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2784079.png)


![ethyl 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/structure/B2784086.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid](/img/structure/B2784088.png)
![2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2784089.png)
![N-[5-[1-(2-Chloroacetyl)piperidin-3-yl]-1H-pyrazol-4-yl]benzamide](/img/structure/B2784094.png)
